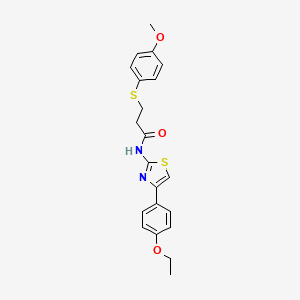

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

This compound belongs to the class of thiazole-bearing propanamide derivatives, characterized by a central propanamide scaffold substituted with a thiazole ring at the 2-position and a 4-ethoxyphenyl group at the 4-position of the thiazole.

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-26-17-6-4-15(5-7-17)19-14-28-21(22-19)23-20(24)12-13-27-18-10-8-16(25-2)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUPMUDNJLZTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common route includes:

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially yielding amines or dihydrothiazoles.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and dihydrothiazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for functionalization and stability.

Mechanism of Action

The mechanism by which N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share core structural features with the target molecule, differing in substituents, heterocyclic systems, or functional groups:

Key Structural and Functional Differences

Heterocyclic Core: The target compound features a thiazole ring, whereas analogs like 8j () and 31 () incorporate oxadiazole and furan moieties, respectively.

Substituent Effects :

- The 4-ethoxyphenyl group in the target compound and 8j provides moderate electron-donating effects, while 4-fluorophenyl in 31 () introduces electron-withdrawing character, affecting solubility and receptor binding .

- The 4-methoxyphenylthio group in the target molecule contrasts with the sulfonylpiperidine in 8j (), where the latter may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Implications :

- Compound 11 () demonstrated anticancer activity, suggesting that the benzothiazole-propanamide scaffold may target cellular pathways like apoptosis or kinase signaling. The absence of a sulfur bridge in this analog (compared to the target) could reduce hydrophobicity and alter membrane permeability .

- Compound 31 () inhibited KPNB1, a nuclear transport receptor, highlighting the role of fluorophenyl and furan groups in modulating nuclear-cytoplasmic transport mechanisms .

Physicochemical Properties

- Melting Points : The target compound’s analogs with bulkier substituents (e.g., 8j , 8i ) exhibit higher melting points (138–144°C), likely due to increased crystallinity from π-π stacking of aromatic groups .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction between appropriate thioketones and aldehydes.

- Substitution Reaction : The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions.

- Amide Formation : The final product is obtained by coupling the thiazole derivative with an appropriate amine, yielding the desired propanamide structure.

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of compounds. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess radical scavenging activity. Research indicates that derivatives containing thiazole and methoxy groups exhibit significant antioxidant activity, often surpassing that of ascorbic acid, a well-known antioxidant.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results demonstrate that the compound exhibits cytotoxic effects, particularly against U-87 cells.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through intrinsic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in vitro:

- Study on Glioblastoma Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in U-87 cells, indicating its potential as an anticancer agent.

- Antioxidant Evaluation : In another investigation, the compound showed a strong correlation between its structure and antioxidant capacity, suggesting that modifications to the thiazole ring could further enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.